1-(3-Tert-butylphenyl)ethanol
Description
1-(3-Tert-butylphenyl)ethanol is an organic compound belonging to the class of alcohols It features a phenyl ring substituted with a tert-butyl group at the meta position and an ethanol group
Properties
IUPAC Name |
1-(3-tert-butylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXRTHQGKTWJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990998 | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70747-05-6 | |
| Record name | Benzenemethanol, ar-(1,1-dimethylethyl)-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070747056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, ar-(1,1-dimethylethyl)-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(3-tert-Butylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Tert-butylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-tert-butylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Tert-butylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-tert-butylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can yield 1-(3-tert-butylphenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(3-tert-butylphenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(3-tert-butylphenyl)ethanone.
Reduction: 1-(3-tert-butylphenyl)ethane.
Substitution: 1-(3-tert-butylphenyl)ethyl chloride.
Scientific Research Applications
1-(3-Tert-butylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-tert-butylphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and tert-butyl group contribute to the compound’s hydrophobic interactions, affecting its solubility and reactivity in biological systems.
Comparison with Similar Compounds
1-(3-Tert-butylphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Tert-butylphenyl)ethanol: Similar structure but with the tert-butyl group at the para position, leading to different steric and electronic effects.
1-(3,5-Di-tert-butylphenyl)ethanol: Contains two tert-butyl groups, resulting in increased steric hindrance and altered reactivity.
1-Phenylethanol: Lacks the tert-butyl group, making it less bulky and with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, influencing its reactivity and applications.
Biological Activity
1-(3-Tert-butylphenyl)ethanol, an organic compound classified as an alcohol, features a phenyl ring substituted with a tert-butyl group at the meta position and an ethanol group. This compound is recognized for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in various scientific research fields.
Chemical Structure
- Molecular Formula : CHO
- CAS Number : 70747-05-6
- Boiling Point : Approximately 82.2°C (180°F)
Synthesis Methods
This compound can be synthesized through several methods:
- Reduction of Ketones : Commonly synthesized by reducing 1-(3-tert-butylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Catalytic Hydrogenation : In industrial settings, catalytic hydrogenation of the corresponding ketone is preferred due to its scalability and efficiency, typically employing palladium on carbon (Pd/C) under hydrogen gas pressure.
The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with biological molecules. This interaction influences the structure and function of various proteins and enzymes. Additionally, the hydrophobic characteristics imparted by the tert-butyl group enhance its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions .
Study on Acetylcholinesterase Inhibition
A notable study investigated the inhibition of human acetylcholinesterase (AChE) by related compounds, revealing that structural analogs like 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone could act as competitive inhibitors. This finding suggests potential implications for neuroprotective strategies in treating neurodegenerative diseases .
Anticancer Potential
Recent investigations into the anticancer potential of this compound derivatives have shown promise in inhibiting cancer cell proliferation. The compound's ability to induce apoptosis in specific cancer cell lines highlights its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Alcohol with meta tert-butyl group | Antimicrobial, Anti-inflammatory |
| 1-(4-Tert-butylphenyl)ethanol | Alcohol with para tert-butyl group | Varies; less studied |
| 1-Phenylethanol | Simple phenolic alcohol | Limited biological activity |
The unique substitution pattern of this compound imparts distinct steric and electronic characteristics compared to similar compounds, influencing its reactivity and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
